molecular formula Si3N4<br>N4Si3 B078792 Nitruro de silicio CAS No. 12033-89-5

Nitruro de silicio

Número de catálogo: B078792
Número CAS: 12033-89-5
Peso molecular: 140.28 g/mol
Clave InChI: HQVNEWCFYHHQES-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Silicon nitride based ceramics possess high fracture toughness, hardness and wear resistance, resistance to corrosion, thermal stability. Two known polymorphs of silicon nitride exist, alpha and beta Si3N4, both have hexagonal structure. A study shows that a third state, cubic spinel structure, has also been synthesized.

Aplicaciones Científicas De Investigación

Aplicaciones biomédicas

El nitruro de silicio es muy buscado en la industria biomédica debido a sus propiedades de promoción de la osteogénesis . Contribuye a la formación de un microambiente osteogénico local, donde influye en la osteogénesis modulando los comportamientos biológicos de los componentes del microambiente osteogénico . Regula la señalización redox, la autofagia celular, la glucólisis y la mineralización ósea en las células involucradas en la formación ósea .

Implantes ortopédicos

El this compound se usa en clínicas como material de implante ortopédico . Su química de superficie única y sus excelentes propiedades mecánicas lo hacen ideal para esta aplicación .

Implantes dentales

El this compound se ha utilizado para crear nuevos implantes dentales . Sus propiedades mecánicas, térmicas y químicas superiores lo hacen adecuado para esta aplicación .

Aplicaciones de ingeniería de alta temperatura

El this compound sobresale en aplicaciones de alta temperatura y alta tensión. Se ha implementado en turbinas de gas aeroespaciales y motores de combustión interna . También se utiliza para piezas de motor resistentes al desgaste y la corrosión y unidades auxiliares .

Fabricación, conformado y mecanizado de metales

El this compound se utiliza en una variedad de moldes, matrices y herramientas de corte para la fabricación, conformado y mecanizado de metales <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250254 477.27619404v-134.06634641c85.80246151-26.81326991 134.0663464-96.52776979 134.06634641-214.50615457l-5.36265338-42.90123155z m-450.46292567 0H124.43097571V19.87985413h348.

Mecanismo De Acción

Silicon nitride (Si3N4) is a chemical compound of the elements silicon and nitrogen . It is a white, high-melting-point solid that is relatively chemically inert . This article will explore the mechanism of action of silicon nitride, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

Silicon nitride primarily targets a variety of applications due to its unique properties. It is used in clinics as an orthopedic implant material . In precise technologies of fabricating various types of electronic devices, silicon nitride is utilized as thin films . It is also used for wear- and corrosion-resistant engine parts and accessory units, including turbochargers, glow plugs for diesel engines, exhaust gas control valves, and rocker arm pads for gas engines .

Mode of Action

Silicon nitride’s mode of action is primarily physical, leveraging its unique mechanical and chemical properties. It is prepared by heating powdered silicon between 1300 °C and 1400 °C in a nitrogen atmosphere . The silicon sample weight increases progressively due to the chemical combination of silicon and nitrogen . Silicon nitride and its hydrolysis products influence osteogenesis by modulating the biological behaviors of the constituents of the osteogenic microenvironment .

Biochemical Pathways

Silicon nitride regulates redox signaling, cellular autophagy, glycolysis, and bone mineralization in cells involved in bone formation via several mechanisms . Moreover, it may also promote osteogenesis by influencing immune regulation and angiogenesis .

Pharmacokinetics

As a bioceramic material, the molding process of silicon nitride needs to be optimized . .

Result of Action

The osteogenesis-promoting properties of silicon nitride are manifested in its contribution to the formation of a local osteogenic microenvironment . The surface of silicon nitride can simultaneously inhibit the proliferation of bacteria while supporting the physiological activities of eukaryotic cells and promoting the healing of bone tissue .

Action Environment

The action of silicon nitride is influenced by environmental factors such as temperature and pressure. For instance, silicon nitride is prepared by heating powdered silicon between 1300 °C and 1400 °C in a nitrogen atmosphere . The wettability, surface morphology, and charge of silicon nitride also play crucial roles in regulating its osteogenesis-promoting properties .

Propiedades

IUPAC Name

2,4,6,7-tetraza-1,3,5-trisilahexacyclo[3.1.1.01,4.02,5.03,6.03,7]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/N4Si3/c1-5-2-6(1)3(5)7(1,2)4(5)6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVNEWCFYHHQES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N12[Si]34N5[Si]16N3[Si]25N46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

Si3N4, N4Si3
Record name silicon nitride
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DSSTOX Substance ID

DTXSID20892247
Record name Silicon nitride (Si3N4)
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Molecular Weight

140.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White solid when pure, but may be brown or black; Exists in alpha and beta crystalline forms; [Merck Index] Grey odorless powder; [Alfa Aesar MSDS]
Record name Silicon nitride
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CAS No.

12033-89-5, 12033-60-2
Record name Silicon nitride
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Record name Silicon nitride (Si3N4)
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Record name Silicon nitride
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Record name SILICON NITRIDE
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Synthesis routes and methods I

Procedure details

644 g of a silicon nitride powder (SN-E10 manufactured by Ube Industries, Ltd.; average particle size: 0.3 μm), 276 g of a silicon carbide (beta random ultrafine grade manufactured by Ibiden Co., Ltd.; average particle size: 0.27 μm), 80 g of an yttrium oxide powder (manufactured by Nippon Yttrium Co., Ltd.; average particle size: 1.4 μm) and 1000 g of ethanol as the dispersion medium were blended under pulverizing in a ball mill for 18 hours using 800 g of silicon nitride balls as a tumbling media. The resultant mixture was dried to obtain a starting ceramic powder mixture having a BET specific surface area of 12.1 m2 /g. The above amounts, 644 g of silicon nitride and 276 g of silicon carbide, correspond to theoretical amounts of silicon nitride and silicon carbide formed from 578.6 g of silicon and 82.9 g of carbon black used in Example 1.
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Synthesis routes and methods II

Procedure details

Next, a middle silicon nitride layer 12 is deposited onto the first layer 10 of silicon dioxide previously deposited. Silicon nitride is produced from the reaction of silane (SiH4) with nitrogen and ammonia (NH3). The nitride deposition is performed, for example, in a "pancake style"]reactor. Typically, 3.5 minutes is required to deposit 500 Angstroms of Si3N4 at 800° C.
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Synthesis routes and methods III

Procedure details

Alternatively, the silicon-rich barrier layer 23 can be silicon nitride or silicon oxynitride with a high refractive index. The determining and guiding physical characteristic is again the refractive index wherein the critical and preferred range for silicon nitride is between about 1.9 to 2.1 and for silicon oxynitride is between about 1.5 to 2.1. The silicon nitride layer is formed by the silane process under the typical conditions of power of 380 watts, pressure of 4.8 Torr, space of 480 mils, temperature of 400° C., silane flow of 130 ccm, ammonia flow of 55 ccm and nitrogen flow of 2000 to 4000 ccm. The silicon oxynitride layer is formed by the silane process under the typical conditions of power of 340 watts, pressure of 5 Torr, space of 410 mils, temperature of 400° C., silane flow of 75 ccm, ammonia flow of 50 ccm, nitrogen flow of 3500 to 4500 ccm, and dinitrogen oxide (N2O) flow of 75 ccm.
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